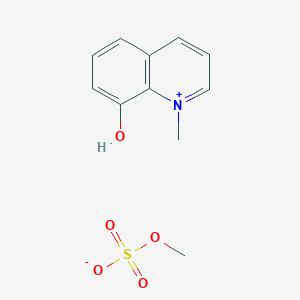

Sulfate de 8-hydroxy-1-méthylquinolinium

Vue d'ensemble

Description

La D-Ribonolactone est un dérivé glucidique appartenant à la famille des aldonolactones. Elle sert de pool chiral polyvalent pour la synthèse totale de divers produits naturels et de structures biologiquement pertinentes . Ce composé est un ester cyclique formé à partir du D-ribose et est connu pour sa stabilité et sa réactivité, ce qui en fait un intermédiaire précieux en synthèse organique .

Applications De Recherche Scientifique

D-Ribonolactone is widely used in scientific research due to its versatility:

Chemistry: As a chiral pool for the synthesis of natural products and complex molecules.

Biology: In the study of carbohydrate metabolism and enzyme inhibition.

Medicine: As a precursor for antiviral and anticancer agents.

Industry: In the production of bioactive compounds and synthetic intermediates.

Mécanisme D'action

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of this compound, exhibit a wide range of biological activities . They have been used to develop potent lead compounds with good efficacy and low toxicity .

Mode of Action

It’s known that 8-hydroxyquinoline derivatives, which this compound is a part of, can bind to a diverse range of targets with high affinities . This suggests that the compound may interact with its targets to induce changes that lead to its biological effects.

Biochemical Pathways

8-hydroxyquinoline derivatives have been associated with a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activities . This suggests that the compound may affect multiple biochemical pathways leading to these effects.

Result of Action

8-hydroxyquinoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that the compound may have similar effects at the molecular and cellular level.

Orientations Futures

Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This suggests that future research could focus on exploring the therapeutic potential of 8-Hydroxy-1-methylquinolinium methyl sulfate and related compounds.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La D-Ribonolactone peut être synthétisée par oxydation anomérique sélective des aldoses non protégés par le brome. Le processus implique la dissolution du D-ribose dans l'eau avec du bicarbonate de sodium, suivie de l'ajout de brome à basse température pour contrôler la réaction . La solution résultante est traitée avec du bisulfite de sodium pour décharger la couleur, et le produit est cristallisé à partir de l'éthanol .

Méthodes de production industrielle : La production industrielle de D-ribonolactone implique l'épimérisation des sels d'acide arabinonique dans des conditions difficiles, suivie de la cristallisation fractionnée et de la cyclisation des sels d'acide ribonique résultants . Cette méthode garantit un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La D-Ribonolactone subit diverses réactions chimiques, notamment :

Oxydation : Conversion en dérivés de l'acide ribonique.

Réduction : Formation de ribitol.

Substitution : Formation de C-nucléosides et d'autres dérivés.

Réactifs et conditions courants :

Oxydation : Brome, réactifs au chrome (VI), systèmes oxydants à base de DMSO.

Réduction : Hydrure de lithium et d'aluminium.

Substitution : Groupes protecteurs benzylidène, anhydride acétique.

Principaux produits :

Oxydation : Acide ribonique.

Réduction : Ribitol.

Substitution : C-nucléosides, 2,3-di-O-acétyl-D-ribonolactone.

4. Applications de la recherche scientifique

La D-Ribonolactone est largement utilisée dans la recherche scientifique en raison de sa polyvalence :

Chimie : En tant que pool chiral pour la synthèse de produits naturels et de molécules complexes.

Biologie : Dans l'étude du métabolisme des glucides et de l'inhibition enzymatique.

Médecine : En tant que précurseur d'agents antiviraux et anticancéreux.

Industrie : Dans la production de composés bioactifs et d'intermédiaires synthétiques.

5. Mécanisme d'action

La D-Ribonolactone exerce ses effets principalement par son rôle d'intermédiaire chiral en chimie synthétique. Elle agit comme un précurseur de divers composés biologiquement actifs en subissant des transformations chimiques spécifiques. Par exemple, elle inhibe la β-galactosidase d'Escherichia coli en se liant au site actif de l'enzyme .

Composés similaires :

D-Gluconolactone : Une autre aldonolactone avec une réactivité similaire mais des applications différentes.

L-Ribonolactone : L'isomère L de la D-ribonolactone, utilisé dans différentes voies synthétiques.

D-Ribono-1,4-lactone : Un composé étroitement apparenté avec des propriétés chimiques similaires.

Unicité : La D-Ribonolactone est unique en raison de sa stabilité, de sa réactivité et de sa polyvalence en tant que pool chiral. Elle est particulièrement précieuse dans la synthèse des C-nucléosides, qui sont moins sujets à l'hydrolyse enzymatique et acido-catalysée par rapport aux N-nucléosides .

Comparaison Avec Des Composés Similaires

D-Gluconolactone: Another aldonolactone with similar reactivity but different applications.

L-Ribonolactone: The L-isomer of D-ribonolactone, used in different synthetic pathways.

D-Ribono-1,4-lactone: A closely related compound with similar chemical properties.

Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .

Propriétés

IUPAC Name |

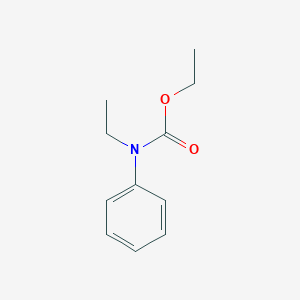

1-methylquinolin-1-ium-8-ol;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEJLLKYVOCJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172630 | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19104-24-6 | |

| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)